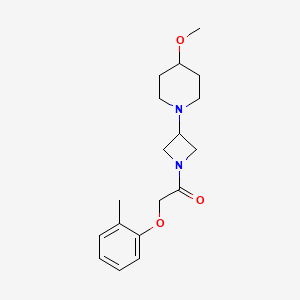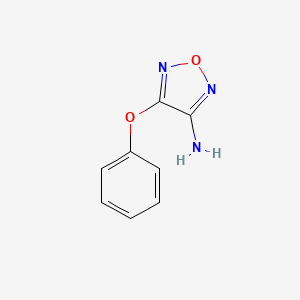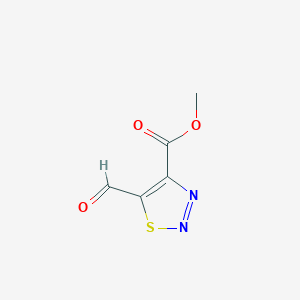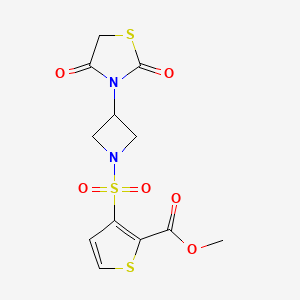
Methyl 3-((3-(2,4-dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiophene derivatives, which this compound is a part of, has been a subject of interest for many scientists due to their potential as biologically active compounds . Various synthetic methods have been employed, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . It also contains a 2,4-dioxothiazolidin-3-yl group and an azetidin-1-yl group.Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Methyl 3-((3-(2,4-dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate plays a significant role in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. The synthesis of nitrogen and sulfur-containing heterocyclic compounds, such as azetidinones and thiazolidinones, through microwave-assisted and conventional methods demonstrates its utility in creating pharmacologically active compounds with antibacterial and antifungal properties (Mistry & Desai, 2006).
Cyclization Reactions and Chirality
The molecule is involved in base-induced cyclization reactions, leading to the formation of compounds with significant enantiomeric purity. These reactions underscore the potential of using methyl 3-((3-(2,4-dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate in stereoselective synthesis, which is a critical aspect of medicinal chemistry for creating more effective and safer pharmaceuticals (Betts et al., 1999).
Antibacterial and Antifungal Activities
The compound's derivatives have been explored for their potential as antibiotic and antibacterial agents. Through the synthesis of various heterocyclic derivatives, researchers have investigated their activities against a range of bacterial and fungal species. This research highlights the compound's role in developing new antimicrobial agents that can address the growing issue of antibiotic resistance (Ahmed, 2007).
Anticancer Properties
Studies have also delved into the anticancer properties of derivatives of methyl 3-((3-(2,4-dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate. The synthesis of 6-alkylidenepenicillanate sulfoxides and sulfones from 6-oxopenicillanate esters and their subsequent transformation into 3-alkylidene substituted azetidin-2-ones have shown potent cytotoxic properties towards tumor cells. This avenue of research is crucial for the development of new anticancer drugs (Veinberg et al., 2004).
Safety and Hazards
The safety and hazards associated with this compound are not explicitly stated in the available resources. It’s important to note that this compound is not intended for human or veterinary use and should be handled with appropriate safety measures.
Orientations Futures
Mécanisme D'action
Target of Action
They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
Thiazolidine derivatives are known to interact with various biological targets, leading to their diverse therapeutic and pharmaceutical activity .
Biochemical Pathways
Thiazolidine derivatives are known to interact with various biological targets, potentially affecting multiple biochemical pathways .
Result of Action
Thiazolidine derivatives are known to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Propriétés
IUPAC Name |
methyl 3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O6S3/c1-20-11(16)10-8(2-3-21-10)23(18,19)13-4-7(5-13)14-9(15)6-22-12(14)17/h2-3,7H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJDJZWMZLLHEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2509987.png)
![1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one](/img/structure/B2509988.png)

)carb oxamide](/img/structure/B2509990.png)

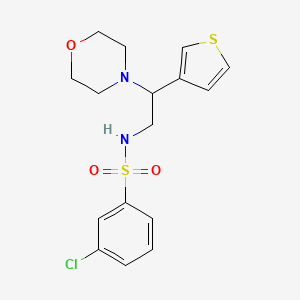
![methyl 3-[({(2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-2H-chromen-3-yl}carbonyl)amino]thiophene-2-carboxylate](/img/structure/B2509994.png)
![3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2509995.png)
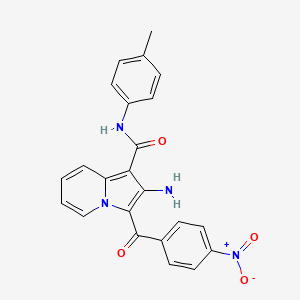
![N-(3,5-dimethoxyphenyl)-3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2509999.png)
![N-benzyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2510003.png)
